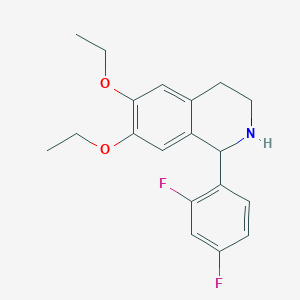
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry due to its broad-spectrum biological activity.
Vorbereitungsmethoden
The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is advantageous due to its simplicity and convenience.
Analyse Chemischer Reaktionen
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases due to its broad-spectrum biological activity.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters or interact with receptors in the central nervous system, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be compared with other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the ethoxy groups, which may affect its biological activity.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but does not have the methoxyphenol group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-11-13-9-10-21-20(14(13)12-18(17)25-5-2)19-15(22)7-6-8-16(19)23-3/h6-8,11-12,20-22H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
STBWVSJNJBTCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3OC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)

![Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B15006997.png)


![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-Oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B15007043.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)
![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
